(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine

Catalog No.
S13463564
CAS No.
M.F
C9H10F3N
M. Wt
189.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamin...

Product Name

(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine

IUPAC Name

(1S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

InChI

InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3/t5-/m0/s1

InChI Key

QDCZKSVDMXYQHR-YFKPBYRVSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)F)F)N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)C(F)F)F)N

(S)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamine, also known as (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethan-1-amine hydrochloride, is a chiral amine compound with the molecular formula C9H10F3NC_9H_{10}F_3N and a molecular weight of approximately 189.18 g/mol. Its structure features a difluoromethyl group attached to a phenyl ring that also contains a fluorine substituent, making it a fluorinated aromatic compound. The compound is often used in pharmaceutical research due to its potential biological activities and unique chemical properties .

Typical for amines and fluorinated compounds. Notably:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Difluoromethylation: The presence of the difluoromethyl group enables specific reactions such as radical coupling or electrophilic aromatic substitution, which can be exploited in synthetic pathways to introduce further functional groups .
  • Formation of Salts: As a hydrochloride salt, it can readily form ionic compounds with acids, enhancing its solubility in polar solvents.

Research indicates that (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine may exhibit significant biological activity, particularly in the context of drug development. The difluoromethyl and fluorophenyl groups can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties. Preliminary studies suggest its potential role as an inhibitor of certain biological pathways, although specific mechanisms of action require further investigation .

Several methods exist for synthesizing (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired stereochemistry through selective reactions.
  • Difluoromethylation Techniques: Employing reagents such as N,N-diethylaminosulfur trifluoride to introduce the difluoromethyl group onto aromatic systems .
  • Amination Reactions: Following the introduction of the difluoromethyl group, subsequent amination can be performed using appropriate amines under controlled conditions.

(S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a lead compound in drug discovery aimed at treating diseases influenced by specific biological pathways.
  • Chemical Research: It is useful in studies related to fluorinated compounds and their effects on biological systems or materials science.
  • Synthetic Chemistry: Acts as an important building block for synthesizing more complex molecules in organic synthesis.

Interaction studies are crucial for understanding how (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine interacts with biological targets. These studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to various receptors or enzymes.
  • In Vivo Studies: Assessing pharmacodynamics and pharmacokinetics in animal models to determine efficacy and safety profiles.
  • Molecular Docking Simulations: Predicting interactions at the molecular level using computational methods to guide experimental approaches.

Several compounds share structural similarities with (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
(R)-1-(3-(Difluoromethyl)-2-fluorophenyl)ethanamineContains similar difluoromethyl and fluorophenyl groupsEnantiomeric form; may exhibit different biological activity
2-Fluoro-N,N-dimethylbenzeneethanamineLacks difluoromethyl groupSimpler structure; less lipophilic
3,4-Difluoro-N-methylphenethylamineContains two fluorine atoms on different positionsDifferent fluorination pattern; potential for varied receptor interactions

This comparison illustrates how (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine stands out due to its specific combination of functional groups and stereochemistry, which may influence its reactivity and biological properties uniquely.

The systematic IUPAC name for this compound is (1S)-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine, which unambiguously defines its molecular architecture. The numbering of the phenyl ring begins at the ethanamine-bearing carbon (position 1), with fluorine substituents at position 2 and a difluoromethyl group at position 3. The stereocenter at the ethanamine moiety is specified by the (S) configuration, distinguishing it from its (R)-enantiomer.

Molecular Characteristics:

PropertyValue
Molecular FormulaC₉H₁₀F₃N
Molecular Weight189.18 g/mol
SMILES NotationCC@@HN
InChI KeyQDCZKSVDMXYQHR-RXMQYKEDSA-N

The three-dimensional structure features a planar aromatic ring with substituents arranged in an ortho relationship (positions 2 and 3), creating significant steric hindrance. The difluoromethyl group (-CF₂H) introduces both electronegativity and lipophilicity, while the fluorine at position 2 directs electronic effects across the ring system.

Historical Development in Fluorinated Ethylamine Derivatives

The synthesis of fluorinated aromatic amines traces its origins to advancements in organofluorine chemistry during the mid-20th century. Early work focused on monofluorinated analogs, but the introduction of difluoromethyl groups emerged as a key innovation in the 1990s to modulate compound polarity and metabolic stability.

Key Milestones:

  • 1950s: Development of Friedel-Crafts fluorination methods enabled selective aromatic fluorination.
  • 1980s: Transition-metal-catalyzed cross-coupling reactions facilitated the incorporation of -CF₂H groups into aromatic systems.
  • 2010s: Asymmetric synthesis techniques allowed for enantioselective production of chiral fluorinated amines.

For (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine specifically, synthetic routes evolved from racemic mixtures to stereocontrolled processes. The compound first appeared in patent literature circa 2015 as an intermediate in kinase inhibitor development, with optimized synthetic protocols published in 2019.

Position Within Chiral Aromatic Amine Chemical Space

Chiral aromatic amines occupy a critical niche in medicinal chemistry due to their ability to interact enantioselectively with biological targets. The structural features of (S)-1-(3-(difluoromethyl)-2-fluorophenyl)ethanamine place it in a distinct region of this chemical space:

Comparative Analysis with Related Structures:

CompoundFluorination PatternlogPPolar Surface Area (Ų)
(S)-PhenethylamineNone1.3926.02
2-FluorophenethylamineMono-ortho-F1.7826.02
3,5-DifluorophenethylamineDi-meta-F2.1526.02
Target Compound2-F, 3-CF₂H2.3426.02

The compound exhibits higher lipophilicity (logP = 2.34) compared to less fluorinated analogs due to the difluoromethyl group's -I effect and hydrophobic character. Despite this, the polar amine group maintains water solubility at physiologically relevant pH levels. The fluorine atoms create a strong dipole moment (calculated μ = 2.1 D) that influences crystal packing and intermolecular interactions.

Synthetic Accessibility Landscape:

The synthesis of this compound presents moderate complexity (Synthetic Accessibility Score = 5.8/10) due to:

  • Requirement for enantioselective amination
  • Challenges in regioselective difluoromethylation
  • Ortho-substitution effects on reaction kinetics

Modern routes employ palladium-catalyzed asymmetric hydrogenation of corresponding imines, achieving enantiomeric excess >98%. Alternative approaches utilize chiral auxiliaries or enzymatic resolution, though these methods generally yield lower throughput.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

189.07653381 g/mol

Monoisotopic Mass

189.07653381 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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